molecular formula C8H9NO2S2 B8584766 3,6-Bis(methylthio)-2-pyridinecarboxylic acid

3,6-Bis(methylthio)-2-pyridinecarboxylic acid

Cat. No. B8584766
M. Wt: 215.3 g/mol
InChI Key: HYYKOAZWUXNSOA-UHFFFAOYSA-N
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Patent
US04371537

Procedure details

To 75 ml of decahydronaphthalene was added portionwise while heating 59.5 g of 3,6-bis(methylthio)-2-pyridinecarboxylic acid. When the mixture reached 155° C., gas bubbles began to appear. The reaction was heated at 175° C. until no more bubbles appeared. Upon cooling the decahydronaphthalene solution was treated with 40 ml of 6 normal (N) HCl in three portions resulting in the formation of a solid which was collected. The solid was covered with water. The aqueous layer and solid were then made basic with 50% NaOH and extracted with ether. The ether solution was treated with charcoal, dried and the ether removed, which gave 31 g (66% yield) of a yellow oil. A portion of this oil was placed on a Kugelrohr distillation apparatus and the product, 2,5-bis(methylthio)pyridine recovered, at 90° C. at a pressure of 0.1 mm Hg.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
59.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
6
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
C1C2C(CCCC2)CCC1.[CH3:11][S:12][C:13]1[C:14](C(O)=O)=[N:15][C:16]([S:19][CH3:20])=[CH:17][CH:18]=1.Cl>>[CH3:20][S:19][C:16]1[CH:17]=[CH:18][C:13]([S:12][CH3:11])=[CH:14][N:15]=1

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
C1CCCC2CCCCC12
Step Two
Name
Quantity
59.5 g
Type
reactant
Smiles
CSC=1C(=NC(=CC1)SC)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC2CCCCC12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
6
Quantity
40 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached 155° C.
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a solid which
CUSTOM
Type
CUSTOM
Details
was collected
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
ADDITION
Type
ADDITION
Details
The ether solution was treated with charcoal
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the ether removed

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=C(C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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